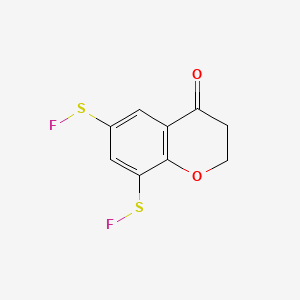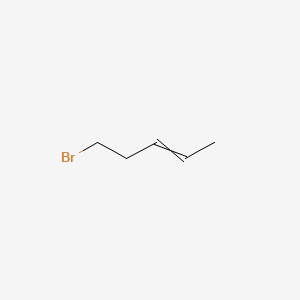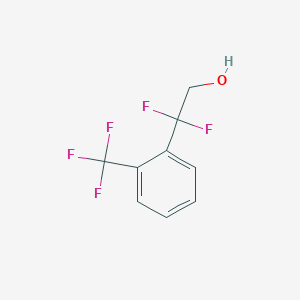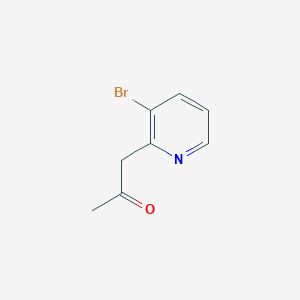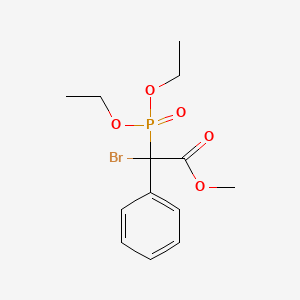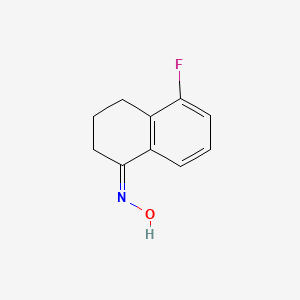![molecular formula C13H16ClFN2O B15061221 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorobenzoyl group adds unique chemical properties, making this compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the condensation of 2-(2-fluorobenzoyl) malononitrile with appropriate amines under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, followed by a reduction reaction using Raney nickel and water . This method is efficient and environmentally friendly, making it suitable for industrial production.
化学反応の分析
Types of Reactions
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like Raney nickel.
Substitution: The fluorobenzoyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst like Raney nickel.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
Pyrrole: A basic heterocyclic compound with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole with significant medicinal importance.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, known for their unique chemical properties.
Uniqueness
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride stands out due to its combination of a pyrrole ring and a fluorobenzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
特性
分子式 |
C13H16ClFN2O |
|---|---|
分子量 |
270.73 g/mol |
IUPAC名 |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16;/h1-4,9-10,15H,5-8H2;1H |
InChIキー |
AOHDALWWPDKGAU-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


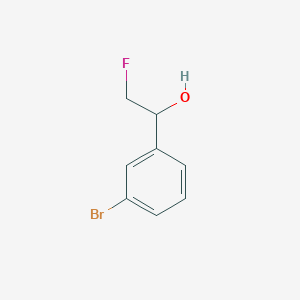
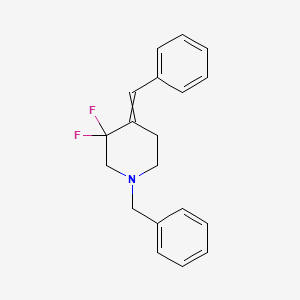
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
